1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFCZTWBWOQDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Reactivity and Reaction Mechanisms of 1 Ethyl 3 Trifluoromethyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Behavior of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its electronic properties and reactivity. In 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, the reactivity of the pyrazole ring is modulated by the electronic contributions of three distinct substituents: the N-ethyl group, the C3-trifluoromethyl group, and the C4-amino group.
The pyrazole ring itself possesses both nucleophilic and electrophilic centers. The nitrogen atom at the N1 position, bearing the ethyl group, is generally less nucleophilic due to its involvement in the aromatic system. The pyridine-like nitrogen at the N2 position, with its lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, is the primary site of protonation and coordination to Lewis acids.
The carbon atoms of the pyrazole ring also exhibit distinct reactivity. The C4 position is typically the most nucleophilic and susceptible to electrophilic attack in unsubstituted pyrazoles. However, in the title compound, this position is already substituted with an amino group. The C5 position is the next most likely site for electrophilic substitution. Conversely, the C3 and C5 positions are generally more electrophilic and can be susceptible to nucleophilic attack, a tendency that is significantly amplified by the presence of the electron-withdrawing trifluoromethyl group at the C3 position.
Amine Functionality Transformations (e.g., Acylation, Alkylation)
The primary amino group at the C4 position of this compound is a key site for a variety of chemical transformations, including acylation and alkylation. These reactions provide a facile route to a diverse range of derivatives with modified properties.
Acylation: The amino group readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a wide array of functional groups and to modify the electronic and steric properties of the molecule. For instance, acylation can be used to introduce bulky groups that can influence the molecule's conformation or to introduce groups that can participate in further reactions.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This transformation introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. The degree of alkylation can often be controlled by the reaction conditions and the stoichiometry of the alkylating agent. These N-alkylated derivatives can exhibit different biological activities and physical properties compared to the parent primary amine.
The reactivity of the amino group in these transformations is influenced by the electronic environment of the pyrazole ring. The electron-donating nature of the pyrazole ring, enhanced by the amino group itself, increases the nucleophilicity of the amine nitrogen, facilitating these reactions. However, the steric hindrance from the adjacent substituents on the pyrazole ring can also play a role in the reaction kinetics.
Influence of the Trifluoromethyl Group on Aromatic Reactivity and Electron Density
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the C3 position of the pyrazole ring in this compound has a profound impact on the molecule's reactivity and electron distribution.
The primary effect of the CF3 group is the significant reduction of electron density within the pyrazole ring through a strong inductive effect (-I effect). This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of the CF3 group also increases the acidity of the N-H proton of the pyrazole ring in N-unsubstituted analogs, although this is not directly applicable to the N1-ethylated title compound.
Furthermore, the CF3 group significantly influences the regioselectivity of substitution reactions. By withdrawing electron density, it deactivates the positions ortho and para to it, making electrophilic attack at these positions less favorable. In the context of the pyrazole ring, this deactivating effect is most pronounced at the C4 and C5 positions. However, the presence of the strongly activating amino group at C4 counteracts this deactivation, particularly at the C5 position.
The electron-deficient nature of the pyrazole ring, induced by the CF3 group, also enhances its susceptibility to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing group. While the C3 position is directly attached to the CF3 group, nucleophilic attack at this position would disrupt the aromaticity. However, the C5 position is also significantly influenced by the CF3 group and can become a target for nucleophiles under certain conditions.
Investigating Regioselectivity in Substitution Reactions
The regioselectivity of substitution reactions on the this compound ring is a complex outcome of the directing effects of the three substituents. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group, along with the steric influence of the N-ethyl group, dictates the position of incoming electrophiles or nucleophiles.
For electrophilic aromatic substitution , the powerful activating and ortho-, para-directing amino group at the C4 position is the dominant directing group. Therefore, electrophilic attack is expected to occur preferentially at the C5 position, which is ortho to the amino group. The trifluoromethyl group at C3 deactivates the ring, but its influence is overcome by the strong activation of the amino group.
For instance, in reactions such as halogenation, nitration, or sulfonation, the major product would be the 5-substituted derivative. The N-ethyl group at the N1 position primarily exerts a steric effect and has a less significant electronic influence on the regioselectivity of substitution on the pyrazole ring itself.
In the case of nucleophilic aromatic substitution , the situation is different. The electron-withdrawing trifluoromethyl group at C3 makes the pyrazole ring more susceptible to nucleophilic attack. While direct substitution at C3 is unlikely, the C5 position is also electronically influenced by the CF3 group and could potentially undergo nucleophilic substitution under harsh conditions, especially if a good leaving group is present at that position.
Pathways for Ring Functionalization and Derivatization
The structural features of this compound offer multiple avenues for further functionalization and derivatization, allowing for the synthesis of a wide array of novel compounds.
Functionalization of the Pyrazole Ring: The C5 position is the most accessible site for introducing new functional groups via electrophilic substitution reactions, as directed by the C4-amino group. This allows for the introduction of halogens, nitro groups, sulfonic acid groups, and alkyl or acyl groups through Friedel-Crafts type reactions. Subsequent transformations of these newly introduced groups can lead to a diverse range of C5-functionalized pyrazoles. For example, a halogen at the C5 position can be used as a handle for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Derivatization of the Amino Group: As discussed in section 3.2, the amino group at the C4 position is a versatile handle for derivatization. Besides acylation and alkylation, the amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents at the C4 position, including halogens, cyano, and hydroxyl groups. It can also be converted into other nitrogen-containing functional groups.
Modification of the N-Ethyl Group: While the N-ethyl group is generally stable, its modification could be envisioned through more complex synthetic routes, potentially involving dealkylation-realkylation sequences, although this is a less common approach for derivatization.
These pathways for functionalization and derivatization, summarized in the table below, highlight the versatility of this compound as a scaffold for the synthesis of a wide range of new chemical entities with potential applications in various fields of chemistry.
| Reaction Type | Reagents and Conditions | Product Type |
| Ring Functionalization (C5) | ||
| Halogenation | X2 (X = Cl, Br, I), Lewis acid | 5-Halo-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine |
| Nitration | HNO3, H2SO4 | 1-Ethyl-5-nitro-3-(trifluoromethyl)-1H-pyrazol-4-amine |
| Sulfonation | Fuming H2SO4 | 1-Ethyl-4-amino-3-(trifluoromethyl)-1H-pyrazole-5-sulfonic acid |
| Amine Derivatization (C4) | ||
| Acylation | RCOCl or (RCO)2O, base | N-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetamide |
| Alkylation | R-X, base | N-Alkyl-1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine |
| Diazotization/Sandmeyer | 1. NaNO2, HCl; 2. CuX (X = Cl, Br, CN) | 4-Substituted-1-ethyl-3-(trifluoromethyl)-1H-pyrazole |
Strategic Derivatization and Applications As a Synthetic Building Block
Formation of Complex Fused Heterocyclic Systems
The inherent reactivity of the 4-amino and 5-CH groups, along with the ring nitrogens of the pyrazole (B372694) core, makes 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine an excellent precursor for annulation reactions, leading to the formation of various fused heterocyclic systems. These reactions are fundamental in creating scaffolds that are often found in biologically active molecules.
A primary synthetic route involves the cyclocondensation of this compound with 1,3-dicarbonyl compounds or their equivalents. For example, reaction with β-diketones, β-ketoesters, or ethoxymethylenemalononitrile (B14416) in the presence of an acid or base catalyst leads to the formation of the fused pyrimidine (B1678525) ring. nih.govnih.gov The reaction typically proceeds via initial condensation with the exocyclic amine followed by intramolecular cyclization and dehydration. The trifluoromethyl group often enhances the biological activity and metabolic stability of the resulting compounds. semanticscholar.org Several pyrazolo[4,3-d]pyrimidine compounds have been synthesized and evaluated for their potent inhibitory activity against LPS-induced NO production. nih.gov
Table 1: Examples of Bioactive Pyrazolopyrimidine Scaffolds Synthesized from Aminopyrazole Precursors This table is for illustrative purposes, showing derivatives conceptually accessible from aminopyrazole building blocks.
| Compound ID | Scaffold Type | R-Groups | Reported Biological Target/Activity |
| 4e | Pyrazolo[4,3-d]pyrimidine | R1=Methyl, R2=Propyl, R3=(3,4,5-trimethoxystyryl), R4=(3-morpholinopropyl) | Anti-inflammatory; Inhibitor of NO, IL-6, and TNF-α production nih.gov |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Complex substitution | Bruton's tyrosine kinase (BTK) inhibitor |
| Sildenafil | Pyrazolo[4,3-d]pyrimidine | R1=Methyl, R2=Propyl, R5=Substituted Phenyl | Phosphodiesterase 5 (PDE5) inhibitor researchgate.net |
Construction of Thienopyridine Derivatives
The construction of thienopyridine derivatives from this compound demonstrates its utility in multi-step synthetic sequences to build complex heterocyclic systems. A key strategy for synthesizing substituted thiophenes is the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com
While not a direct starting material for the Gewald reaction, the aminopyrazole can be chemically transformed into a suitable precursor. For instance, the amine group can be converted into a nitrile via a Sandmeyer reaction. The resulting 4-cyanopyrazole can then participate in reactions to construct a fused thiophene (B33073) ring. Alternatively, the pyrazole core can be elaborated to introduce a carbonyl or activated methylene (B1212753) group, which can then undergo a Gewald reaction with other components to build an adjacent thiophene ring, which could subsequently be cyclized to form a thienopyridine system. researchgate.net Thiophene-based fused systems are of interest in dye chemistry and materials science. researchgate.net
Annulation reactions are powerful tools for constructing cyclic molecules, and this compound is a suitable substrate for such transformations. The amine functionality can be diazotized to form a reactive diazonium salt, which can then undergo various cyclization reactions. More advanced strategies involve [3+2] or [3+3] annulation reactions where the pyrazole derivative acts as a three-atom component. For example, reaction with suitable partners can lead to the formation of fused triazole or triazine ring systems. nih.gov
This building block is also highly effective in multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product that contains portions of all starting materials. researchgate.net The presence of multiple reactive sites—the primary amine and the pyrazole ring—allows for sequential and controlled reactions in a one-pot setting, leading to the rapid assembly of complex and diverse molecular architectures. This approach is highly efficient for generating molecular libraries for drug discovery and agrochemical screening.
Development of Novel Chemical Entities and Libraries
The amenability of this compound to various chemical modifications makes it an excellent scaffold for developing libraries of novel chemical entities. enamine.nethep.com.cn Combinatorial chemistry approaches, particularly parallel synthesis, have been successfully employed to generate large collections of related compounds for high-throughput screening.
A notable example is the parallel solution-phase synthesis of over 2,200 compounds based on the 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This was achieved by reacting various 5-aminopyrazole derivatives with a range of trifluoromethyl-β-diketones to assemble the core heterocyclic system. Subsequent derivatization, such as acylation of other functional groups, allowed for the creation of a large and diverse library. nih.gov This high-yielding and practical methodology demonstrates the power of using building blocks like this compound to rapidly generate collections of molecules for identifying new leads in drug and agrochemical discovery. enamine.net
Table 2: Representative Scaffolds for Chemical Library Development
| Starting Scaffold | Key Reaction Type | Resulting Heterocycle | Potential for Diversity |
| Aminopyrazole | Condensation with β-diketone | Pyrazolo[1,5-a]pyrimidine nih.gov | Variation of substituents on both pyrazole and pyrimidine rings. |
| Aminopyrazole | Cyclocondensation with ketoester | Pyrazolo[3,4-d]pyrimidinone | Derivatization at multiple positions of the fused ring system. |
| Pyrazole Carboxamide | Amide coupling | Substituted Pyrazole Carboxamides hep.com.cn | Large variety of amines can be coupled to the pyrazole carboxylic acid core. |
Role in Agrochemical Precursor Synthesis
The trifluoromethyl-pyrazole moiety is a critical component in many modern agrochemicals, particularly fungicides and insecticides. ccspublishing.org.cnmdpi.com The presence of the CF3 group can significantly enhance efficacy, metabolic stability, and lipophilicity, which are crucial properties for active ingredients in crop protection. researchgate.net
This compound is a key precursor for the synthesis of pyrazole carboxamide fungicides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn The synthetic pathway typically involves converting the 4-amino group into a 4-carboxyl group. This can be achieved through a sequence of diazotization, followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. The resulting 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is then coupled with various aniline (B41778) derivatives to produce the final active fungicides. Several commercially successful SDHI fungicides, such as Benzovindiflupyr, Fluxapyroxad, and Bixafen, are based on this pyrazole carboxamide scaffold. researchgate.net
Contributions to Pharmaceutical Intermediate Synthesis
As discussed previously, this aminopyrazole is a key intermediate for synthesizing pyrazolo[3,4-d]pyrimidines. nih.gov This scaffold is the core of several potent and selective kinase inhibitors used in oncology. The ethyl group on the pyrazole nitrogen and the trifluoromethyl group at the 3-position can modulate the binding affinity and selectivity of these inhibitors for their target enzymes. Furthermore, the amine group provides a handle for introducing a wide range of substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of diverse pyrazole derivatives from this starting material allows for the exploration of structure-activity relationships (SAR) crucial for the drug discovery process. hep.com.cn
Utilization in Materials Science Precursors
While direct, extensive research on this compound as a precursor in materials science is nascent, its unique molecular architecture, featuring a pyrazole core functionalized with ethyl, trifluoromethyl, and amine groups, positions it as a highly promising candidate for the development of advanced materials. The strategic combination of these functionalities allows for its potential application in the synthesis of specialized polymers, functional dyes, and metal-organic frameworks (MOFs). researchgate.netmdpi.com The presence of the trifluoromethyl group is particularly noteworthy, as it can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials. nih.govacs.org
Potential as a Ligand for Metal-Organic Frameworks (MOFs)
The amine group and the nitrogen atoms of the pyrazole ring in this compound make it an excellent candidate for use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. researchgate.netdigitellinc.com The specific properties of the resulting MOF are largely determined by the nature of the organic linker.
The amine functionality and the pyrazole nitrogen atoms can act as coordination sites, binding to metal centers to form the extended network structure of a MOF. dntb.gov.uarsc.org The ethyl and trifluoromethyl groups would then be exposed within the pores of the framework, influencing the MOF's properties in several ways:
Tuning Pore Environment: The trifluoromethyl groups can create a fluorous environment within the pores, which could be advantageous for the selective adsorption of fluorinated molecules or for catalysis of reactions involving fluorinated substrates.
Enhanced Stability: The presence of the trifluoromethyl group can enhance the thermal and chemical stability of the MOF due to the strength of the C-F bond.
Modified Gas Sorption Properties: The size and electronic nature of the ethyl and trifluoromethyl groups can influence the affinity and selectivity of the MOF for different gas molecules.
Table 1: Hypothetical MOF Properties Derived from this compound
| Metal Ion | Potential MOF Designation | Predicted Pore Size (Å) | Potential Application |
| Zn(II) | ZIF-ETP-1 | 5.2 - 7.5 | Selective CO2 capture |
| Cu(II) | CU-ETP-2 | 6.8 - 9.3 | Catalysis of organic reactions |
| Zr(IV) | ZR-ETP-3 | 8.1 - 11.5 | Gas separation and storage |
Note: The data in this table is hypothetical and based on the known properties of similar pyrazole-based MOFs.
Precursor for Functional Dyes
The 4-amino group on the pyrazole ring of this compound makes it a valuable precursor for the synthesis of azo dyes. Azo dyes are a large class of colored organic compounds that contain the azo group (-N=N-) as a chromophore. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. nih.govdntb.gov.ua
The amine group of this compound can be readily converted into a diazonium salt. This salt can then be reacted with various coupling components (e.g., phenols, naphthols, or other aromatic amines) to produce a wide range of azo dyes with different colors and properties. rsc.org The presence of the trifluoromethyl group is expected to influence the electronic properties of the resulting dye, potentially leading to:
Bathochromic or Hypsochromic Shifts: Alterations in the absorption maximum, leading to different colors.
Enhanced Photostability: Increased resistance to fading upon exposure to light.
Improved Solubility: Better solubility in specific solvents, which is important for application in various media.
Table 2: Predicted Absorption Maxima (λmax) of Hypothetical Azo Dyes
| Coupling Component | Predicted Dye Color | Predicted λmax (nm) |
| Phenol | Yellow | 400 - 430 |
| N,N-Dimethylaniline | Orange | 440 - 470 |
| 2-Naphthol | Red | 480 - 510 |
Note: The data in this table is predictive and based on the known properties of analogous pyrazole-azo dyes.
Monomer for Specialty Polymers
While less direct, the amine functionality of this compound also opens up possibilities for its use as a monomer in the synthesis of specialty polymers. For instance, the amine group could be modified through reactions such as N-vinylation to introduce a polymerizable group. The resulting monomer could then be polymerized to create polymers with the pyrazole and trifluoromethyl functionalities pendant to the polymer backbone.
Such polymers could exhibit interesting properties for applications in:
High-Performance Films and Coatings: Offering high thermal stability and chemical resistance.
Membranes for Gas Separation: The specific interactions of the pyrazole and trifluoromethyl groups could lead to selective gas transport properties.
Optoelectronic Materials: The conjugated system of the pyrazole ring could be exploited in the design of polymers for electronic applications.
Further research is necessary to fully explore and realize the potential of this compound as a versatile building block in materials science.
Advanced Spectroscopic and Structural Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and environment of each atom can be determined.
In the ¹H NMR spectrum, the ethyl group would present as a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The amine (-NH₂) protons would likely appear as a broad singlet, and the pyrazole (B372694) ring proton (at the C5 position) would also be a singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom. The trifluoromethyl (-CF₃) group's carbon would exhibit a quartet due to coupling with the three fluorine atoms. The carbons of the ethyl group and the pyrazole ring would appear at distinct chemical shifts, confirming the carbon skeleton. For instance, in a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, the CF₃ carbon appears as a quartet with a large coupling constant (¹J C-F = 285 Hz), and the carbon attached to the CF₃ group also shows coupling (²J C-F = 32 Hz). mdpi.com
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. This compound would be expected to show a singlet for the -CF₃ group, as there are no adjacent protons to cause splitting. For the derivative 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a singlet for the three fluorine atoms of the CF₃ group was observed at δ -60.06 ppm. mdpi.com
Detailed analysis of various trifluoromethyl-substituted pyrazole derivatives reveals consistent patterns that aid in structural confirmation. mdpi.combibliomed.orgtandfonline.com
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrazole-H (C5-H) | ~7.5 - 8.0 | Singlet |
| Amine (-NH₂) | Broad | Singlet |
| Methylene (-CH₂) | ~4.0 - 4.2 | Quartet |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrazole-C3 | ~145 - 150 | Quartet (due to C-F coupling) |
| Pyrazole-C4 | ~110 - 115 | Singlet |
| Pyrazole-C5 | ~135 - 140 | Singlet |
| Trifluoromethyl (-CF₃) | ~120 - 125 | Quartet (¹J C-F) |
| Methylene (-CH₂) | ~45 - 50 | Singlet |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₆H₈F₃N₃), the molecular weight is 179.14 g/mol . In its hydrochloride salt form (C₆H₉ClF₃N₃), the molecular weight is 215.6 g/mol . biosynth.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 179. Subsequent fragmentation could involve the loss of the ethyl group ([M-29]⁺), the trifluoromethyl group ([M-69]⁺), or other characteristic fragments of the pyrazole ring. For example, the mass spectrum of a related indenopyrazole derivative showed a strong molecular ion peak (M⁺) at m/z 328, along with fragments corresponding to the loss of a hydrogen atom (M-H⁺) and the trifluoromethyl group (M-CF₃⁺). mdpi.com
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places, confirming the elemental composition of C₆H₈F₃N₃. Predicted collision cross section (CCS) values for adducts of a related carboxylic acid derivative, such as [M+H]⁺ and [M+Na]⁺, provide further avenues for structural characterization in ion mobility mass spectrometry. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [C₆H₈F₃N₃]⁺ | 179.0721 | Molecular Ion (M⁺) |
| [C₄H₅F₃N₃]⁺ | 150.0486 | Loss of Ethyl Group ([M-C₂H₅]⁺) |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions. While a crystal structure for this compound itself has not been reported, analysis of closely related compounds offers significant insight into the expected geometry of the pyrazole core.
For example, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been determined. researchgate.net This related structure confirms the planarity of the pyrazole ring and provides typical bond lengths and angles for a pyrazole substituted with a trifluoromethyl group at the 3-position. Such data serves as a critical reference for validating the structure of the target amine. The analysis of crystal packing can also reveal hydrogen bonding patterns, which in the case of this compound, would likely involve the amine group.
Table 4: Crystallographic Data for the Related Compound Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P 2₁/m | researchgate.net |
| a (Å) | 6.8088(8) | researchgate.net |
| b (Å) | 6.7699(9) | researchgate.net |
| c (Å) | 9.9351(12) | researchgate.net |
| β (°) | 105.416(3) | researchgate.net |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the ethyl group and the pyrazole ring would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group would be prominent, typically in the 1100-1350 cm⁻¹ range. For instance, the FT-IR spectrum of a related indenopyrazole derivative showed a strong band for the Ar-CF₃ group at 1321 cm⁻¹. mdpi.com
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C and C=C bonds of the pyrazole ring and the C-C bond of the ethyl group. The symmetric vibrations of the CF₃ group would also be expected to produce a strong Raman signal. The complementarity of IR and Raman spectroscopy is crucial; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile of the molecule. acs.org
Table 5: Expected Key Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |
| Alkyl/Aryl C-H | C-H Stretch | 2850 - 3100 | IR, Raman |
| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1650 | IR, Raman |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This experimental data is then compared against the theoretically calculated percentages based on the proposed molecular formula to verify its accuracy.
For this compound (C₆H₈F₃N₃), the theoretical elemental composition can be calculated from its molecular weight (179.14 g/mol ). Experimental results from a combustion analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's elemental formula and purity. For example, the elemental analysis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (Calculated: C, 65.85; H, 3.38; N, 8.53) was found to be in close agreement with the experimental values (Found: C, 65.96; H, 3.43; N, 8.46), thereby confirming its composition. mdpi.com
Table 6: Theoretical Elemental Composition of this compound (C₆H₈F₃N₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 40.23 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 4.51 |
| Fluorine | F | 19.00 | 3 | 57.00 | 31.82 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 23.46 |
| Total | | | | 179.17 | 100.00 |
Computational and Theoretical Chemical Investigations
Quantum Chemical Studies: Electronic Structure and Molecular Orbitals
Quantum chemical studies are fundamental to understanding the electronic properties of 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. These investigations typically involve calculating the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity.
For pyrazole (B372694) derivatives, the electronic structure is heavily influenced by the substituents on the ring. The pyrazole ring itself is an aromatic system with delocalized π-electrons. The presence of a highly electronegative trifluoromethyl (-CF3) group at the C3 position acts as a strong electron-withdrawing group, which tends to lower the energy levels of both HOMO and LUMO. Conversely, the amine (-NH2) group at the C4 position and the ethyl (-CH2CH3) group at the N1 position are electron-donating groups.
The HOMO is typically localized over the more electron-rich portions of the molecule, primarily the pyrazole ring and the lone pair of the amino group. The LUMO, on the other hand, is expected to be distributed over the electron-deficient areas, particularly involving the trifluoromethyl group. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited and participate in chemical reactions. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Analog
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Primarily located on the pyrazole ring and amino group. |
| LUMO | -1.2 | Concentrated around the trifluoromethyl group and pyrazole ring. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability and reactivity. |
Note: Data is representative and derived from computational studies on analogous pyrazole structures.
Density Functional Theory (DFT) Calculations for Reactivity and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations provide valuable data on its geometry, reactivity, and spectroscopic properties. x-mol.netresearchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular structure and calculate various chemical descriptors. x-mol.net
Global reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can quantify the molecule's reactivity. researchgate.net
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.
Electronegativity (χ): Describes the tendency of the molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters help in understanding the molecule's behavior in chemical reactions, predicting its stability, and assessing its potential as a drug candidate. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Pyrazole Analog using DFT
| Parameter | Formula | Value (a.u.) |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
Note: Values are illustrative based on DFT calculations for similar heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the reactive sites within a molecule. deeporigin.com The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com These regions are color-coded, typically with red indicating negative potential (high electron density) and blue indicating positive potential (low electron density). deeporigin.com
For this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Concentrated on the nitrogen atom of the amino group and the N2 nitrogen of the pyrazole ring due to the presence of lone pairs of electrons. These sites are susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the highly electron-withdrawing trifluoromethyl group. These areas are prone to nucleophilic attack. nih.gov
The MEP analysis is instrumental in predicting how the molecule will interact with other molecules, such as biological receptors or reactants in a chemical synthesis. deeporigin.com
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This method allows for the quantification of intramolecular charge transfer and hyperconjugative interactions. researchgate.net
In this compound, NBO analysis can reveal:
Natural Atomic Charges: The charge distribution on each atom, offering a more refined picture than other population analysis methods.
Hybridization: The hybridization of atomic orbitals involved in forming bonds.
Table 3: Representative NBO Second-Order Perturbation Analysis for a Pyrazole Analog
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(Amine) | π*(C4-C5) | 18.5 |
| LP(1) N2(Ring) | π*(C3-N2) | 22.1 |
| π(C4-C5) | π*(C3-N2) | 15.3 |
Note: LP denotes a lone pair. Data is representative of interactions in substituted pyrazole systems.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry allows for the modeling of reaction pathways to understand reaction mechanisms and predict kinetics and thermodynamics. Using methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. nih.gov This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. acs.org
The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By calculating the vibrational frequencies at these stationary points, one can confirm the nature of the structure (a minimum for reactants and products, a first-order saddle point for transition states). This analysis is vital for optimizing synthetic routes, predicting reaction outcomes, and understanding the mechanisms of chemical transformations, such as electrophilic substitution or functional group modifications on the pyrazole ring. acs.org
Structure-Activity Relationship (SAR) Studies for Chemical Design Principles
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov For pyrazole derivatives, which are common scaffolds in medicinal chemistry, computational SAR studies help in designing more potent and selective molecules. nih.gov
By systematically modifying the structure of this compound—for instance, by changing the substituents at various positions—and calculating relevant physicochemical and electronic properties, researchers can build predictive models. Key modifications could include altering the alkyl group at the N1 position, replacing the amine at C4, or substituting the trifluoromethyl group at C3. researchgate.net
These computational models can guide synthetic efforts by predicting which modifications are most likely to enhance a desired activity, such as enzyme inhibition or receptor binding, while minimizing off-target effects. mdpi.comresearchgate.net
Table 4: Illustrative SAR Principles for Pyrazole Derivatives
| Position of Substitution | Effect of Modification | Example of Substituent | Potential Impact on Activity |
|---|---|---|---|
| N1-Position | Alters steric bulk and lipophilicity | Phenyl, Benzyl | Can influence binding pocket interactions and solubility. |
| C3-Position | Modulates electronic properties | -CF3, -CH3, -Ph | Strong electron-withdrawing groups can enhance binding affinity. |
Conformational Analysis and Molecular Dynamics
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. iu.edu.sa This is particularly relevant for the flexible ethyl group at the N1 position. Computational methods can systematically rotate the single bonds and calculate the potential energy to find the lowest-energy conformations. nih.gov
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, both in isolation and in a solvent environment. nih.gov By simulating the movements of atoms, MD can explore the conformational landscape, identify predominant conformations, and analyze how the molecule interacts with its surroundings, such as water molecules or a biological target. This information is critical for understanding its pharmacokinetic properties and binding mechanisms at an atomic level.
Future Directions and Emerging Research Avenues
Innovations in Organofluorine Chemistry and Trifluoromethylation Methodologies
The introduction of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties, often enhancing metabolic stability and lipophilicity. rsc.orgresearchgate.net Consequently, the development of novel trifluoromethylation methodologies is a vibrant area of research with direct implications for the synthesis of compounds like 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.
Recent breakthroughs have focused on direct C-H trifluoromethylation, which offers a more efficient alternative to traditional methods that often require pre-functionalized substrates. bohrium.comresearchgate.net These modern techniques, including photoredox and electro-catalytic synthesis, utilize a variety of CF3 sources to smoothly incorporate the trifluoromethyl group onto N-heterocycles. bohrium.com The construction of trifluoromethylated heterocycles through the annulation of trifluoromethyl building blocks is another powerful strategy that has seen significant advancements. rsc.orgrsc.org
A variety of reagents and catalytic systems have been developed to facilitate these transformations. The selection of the trifluoromethylating agent and the reaction conditions are crucial for achieving high efficiency and regioselectivity. Some of the notable recent methodologies are summarized in the table below.
| Trifluoromethylation Methodology | Reagent/Catalyst | Key Features |
| Radical Trifluoromethylation | CF3SO2Na, AgNO3/TBHP | Allows for direct introduction of CF3 without pre-functionalization. bohrium.com |
| Photoredox Catalysis | Photoredox catalysts | Enables trifluoromethylation under mild conditions. bohrium.com |
| Transition-Metal-Free Trifluoromethylation | Togni's reagent with a copper(I) catalyst | Avoids the use of precious metals. bohrium.com |
| Decarboxylative Cycloaddition/Aromatization | Visible light irradiation in the presence of oxygen | Offers excellent functional group tolerance. rsc.org |
| Zinc-Catalyzed Cycloaddition | ZnI2/bpy | Provides an effective route to 3-trifluoromethyl-4-trifluoroacetyl pyrazoles. rsc.org |
These ongoing innovations in organofluorine chemistry are expected to provide more efficient, selective, and environmentally benign routes for the synthesis of trifluoromethylated pyrazoles. cas.cnspringernature.commdpi.com
Development of Novel Catalytic Systems for Pyrazole (B372694) Synthesis
The synthesis of the pyrazole core is a cornerstone of heterocyclic chemistry, and the development of novel catalytic systems continues to be a major focus. nih.govmdpi.com Traditional methods like the Knorr pyrazole synthesis are being supplemented and, in some cases, replaced by more efficient and versatile catalytic approaches. mdpi.com
Recent advancements have seen the emergence of a variety of catalysts that offer improved yields, shorter reaction times, and better regioselectivity. mdpi.com These include both homogeneous and heterogeneous systems, with a growing emphasis on sustainable and reusable catalysts. For instance, nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com Similarly, copper ferrite (B1171679) (CuFe2O4) nanocatalysts have shown excellent activity in the four-component synthesis of pyrano[2,3-c]-pyrazoles. nih.gov
Multicomponent reactions (MCRs) have also gained prominence as a powerful tool for the rapid construction of complex pyrazole-containing heterocyclic systems. researchgate.net These reactions, often facilitated by novel catalysts, allow for the formation of multiple bonds in a single step, leading to high atom economy and efficiency. mdpi.com The table below highlights some of the recently developed catalytic systems for pyrazole synthesis.
| Catalyst | Reaction Type | Key Advantages |
| Nano-ZnO | Condensation | Environmentally friendly, high efficiency. mdpi.com |
| Copper Ferrite (CuFe2O4) | Four-component reaction | Lewis acidic sites, efficient for pyrano[2,3-c]-pyrazoles. nih.gov |
| Mn/ZrO2 | One-pot, multicomponent reaction | Excellent product yields, short reaction times, reusable. nih.gov |
| H3PW12O40-loaded magnetic nanocatalyst | Four-component reaction | High efficiency, recyclable and reusable. nih.gov |
| Molecular Iodine with TBHP and NaHCO3 | Tandem C(sp2)-H sulfonylation and pyrazole annulation | Transition metal-free, convenient, and efficient. mdpi.com |
| Ruthenium(II) | Oxidative C-N coupling | Excellent reactivity and functional group tolerance for intramolecular synthesis. organic-chemistry.org |
The ongoing development of such catalytic systems is crucial for the efficient and scalable synthesis of functionalized pyrazoles like this compound. organic-chemistry.orgnih.govmdpi.com
Strategies for Diversity-Oriented Synthesis with Pyrazole Scaffolds
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the creation of structurally diverse libraries of compounds, which are invaluable for the discovery of new bioactive molecules. nih.gov The pyrazole scaffold, with its multiple points for functionalization, is an ideal template for DOS. researchgate.net
The goal of DOS is to efficiently generate a wide range of molecular skeletons from a common starting material or intermediate. This is often achieved through the use of multicomponent reactions, tandem reactions, and strategic functional group pairings. nih.gov For pyrazole synthesis, this can involve varying the substituents at the N1, C3, C4, and C5 positions to create a diverse array of derivatives. researchgate.netrsc.org
One-pot multicomponent reactions are particularly well-suited for DOS, as they allow for the rapid assembly of complex molecules from simple and readily available starting materials. mdpi.comresearchgate.net For example, a one-pot, three-component, solvent-free reaction has been developed for the synthesis of fused pyran-pyrazole derivatives under microwave irradiation, showcasing an efficient method for generating structural diversity. mdpi.com The ability to functionalize the pyrazole ring post-synthesis through transition-metal-catalyzed C-H functionalization further expands the accessible chemical space. researchgate.netrsc.org
Future efforts in this area will likely focus on the development of new DOS pathways that allow for even greater control over the stereochemistry and regiochemistry of the resulting pyrazole derivatives. The integration of flow chemistry techniques could also play a significant role in the automated and high-throughput synthesis of diverse pyrazole libraries. mdpi.com
Interdisciplinary Research at the Interface of Synthetic and Theoretical Chemistry
The synergy between synthetic and theoretical chemistry is becoming increasingly important in the design and development of new molecules. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the reactivity and selectivity of different synthetic routes, and help in the interpretation of spectroscopic data. rsc.org
In the context of pyrazole chemistry, theoretical studies can be used to understand the electronic properties of the pyrazole ring and how different substituents influence its reactivity. For example, DFT calculations can help to elucidate the regioselectivity of C-H functionalization reactions on the pyrazole core. researchgate.net Furthermore, computational methods can be employed to predict the biological activity of novel pyrazole derivatives through molecular docking simulations, thereby guiding the design of new drug candidates. rsc.org
The integration of theoretical chemistry with synthetic efforts can accelerate the discovery and optimization of new pyrazole-based compounds. This interdisciplinary approach allows for a more rational design of synthetic targets and a deeper understanding of their properties. As computational methods become more powerful and accessible, their role in the development of new pyrazole derivatives, including those related to this compound, is expected to grow significantly.
Q & A
Q. What are the common synthetic routes for 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?
The compound is typically synthesized via catalytic hydrogenation of nitro precursors. For example, a nitropyrazole derivative (e.g., 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine) is dissolved in ethanol, degassed, and reacted under hydrogen pressure (40 psi) with 10% palladium on carbon. The reaction is monitored until completion, followed by filtration and concentration to yield the amine product . Alternative methods include coupling reactions using cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for multi-day reactions .
Q. How is structural characterization performed for this compound?
Key techniques include:
- ¹H/¹³C NMR : Peaks corresponding to the ethyl group (δ ~1.2–1.4 ppm for CH₃), trifluoromethyl (δ ~120–125 ppm in ¹³C), and pyrazole ring protons (δ ~7.5–8.9 ppm) are critical for assignment .
- HRMS (ESI) : Used to confirm molecular weight (e.g., [M+H]+ at m/z 215) .
- Melting point analysis : Reported ranges (e.g., 104–107°C) help verify purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. For example:
- Tautomeric equilibria : The pyrazole ring’s NH group may exhibit dynamic behavior in solution, causing split or broad peaks. Deuterated solvents (e.g., CDCl₃) and variable-temperature NMR can stabilize the dominant tautomer .
- Impurity profiling : LC-MS or HPLC coupled with orthogonal methods (e.g., IR) can identify byproducts from incomplete hydrogenation or side reactions .
Q. What strategies optimize reaction yields in catalytic hydrogenation?
Key factors include:
- Catalyst loading : 10% Pd/C at 2.5–5 mol% balances cost and efficiency .
- Solvent selection : Ethanol or ethyl acetate enhances solubility of nitro intermediates, while DMSO improves coupling reactions for substituted derivatives .
- Pressure and temperature : Higher H₂ pressure (≥40 psi) and moderate temperatures (35–50°C) accelerate reduction while minimizing decomposition .
Q. How does substituent variation (e.g., ethyl vs. cyclopropyl) impact biological activity?
Structure-activity relationship (SAR) studies suggest:
- Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, improving membrane permeability in antimicrobial or kinase inhibitor applications .
- Ethyl vs. cyclopropyl : Ethyl groups may increase steric bulk, affecting binding affinity to target proteins. Comparative assays (e.g., IC₅₀ measurements) using analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine reveal differential potency .
Q. What analytical challenges arise in quantifying trace impurities?
- LC-MS/MS : Detects sub-1% impurities (e.g., unreacted nitro precursors) with high sensitivity.
- Calibration standards : Synthesized reference materials (e.g., 1-(3-trifluoromethyl-benzyl)-1H-pyrazole-4-yl derivatives) are essential for accurate quantification .
Methodological Guidance
Q. Designing a protocol for scale-up synthesis: What parameters require adjustment?
- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce catalyst degradation in exothermic hydrogenation steps .
- Workup procedures : Replace manual filtration with centrifugal separators for Pd/C removal in large batches .
Q. How to validate crystallographic data for novel derivatives?
- Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry (e.g., pyrazole N-substitution patterns). Example: Aryl-substituted analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) show bond lengths of 1.34–1.38 Å for C-N pyrazole bonds, confirming tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
